molecular formula C17H22N2O B5878075 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine

Cat. No.: B5878075
M. Wt: 270.37 g/mol
InChI Key: VTTVSXRLXLDZGK-UHFFFAOYSA-N
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Description

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a methoxynaphthalene moiety attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxynaphthalene and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of 2-methoxynaphthalene.

    Industrial Production: On an industrial scale, the reaction is often performed in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete solubility of the reactants.

Chemical Reactions Analysis

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with receptors in the central nervous system, including serotonin and dopamine receptors.

    Pathways Involved: It modulates neurotransmitter release and uptake, thereby influencing neuronal signaling pathways.

Comparison with Similar Compounds

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methylpiperazine can be compared with other similar compounds:

Properties

IUPAC Name

1-[(2-methoxynaphthalen-1-yl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-18-9-11-19(12-10-18)13-16-15-6-4-3-5-14(15)7-8-17(16)20-2/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTVSXRLXLDZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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